molecular formula C5H11N B078911 3-Methyl-2-buten-1-amine CAS No. 13822-06-5

3-Methyl-2-buten-1-amine

Cat. No. B078911
CAS RN: 13822-06-5
M. Wt: 85.15 g/mol
InChI Key: PFCBHFDNVFQUJI-UHFFFAOYSA-N
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Description

"3-Methyl-2-buten-1-amine" is a compound that has been explored in various synthetic routes due to its potential as an intermediate in pharmaceutical and organic synthesis. The compound's relevance spans from medicinal chemistry applications to material science.

Synthesis Analysis

The synthesis of compounds related to "3-Methyl-2-buten-1-amine" often involves catalytic hydrogenation or Grignard reactions. For instance, the synthesis of a related compound, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, achieved high yields through catalytic hydrogenation with an environmentally friendly approach (Liu, Huang, & Zhang, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy. These methods confirm the structure and are crucial for understanding the compound's behavior in chemical reactions (Liu, Huang, & Zhang, 2011).

Chemical Reactions and Properties

Compounds similar to "3-Methyl-2-buten-1-amine" are involved in various chemical reactions, including Michael addition and reductive amination, serving as intermediates in synthesizing more complex molecules. Their reactivity is influenced by their functional groups and molecular structure, which can be tailored for specific chemical transformations.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, boiling point, and melting point, are determined by their molecular structure. These properties are essential for practical applications, influencing their handling and suitability for different reaction conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for understanding how "3-Methyl-2-buten-1-amine" behaves in chemical syntheses. These properties guide the design of synthetic routes and the selection of reaction conditions.

References:

Scientific Research Applications

  • Organic Synthesis and Heterocycle Formation : 3-Methyl-2-buten-1-amine is explored as a building block in organic synthesis, particularly in the formation of heterocycles. For example, its reaction with primary amines leads to the creation of 5-membered-aza-heterocycles (Westerlund, Gras, & Carlson, 2001).

  • Key Intermediates in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it's used in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • Synthesis of Diabetes Medication : The compound is vital for synthesizing Repaglinide, an oral diabetes medication. An environmentally friendly catalytic hydrogenation process has been developed for its synthesis (Liu, Huang, & Zhang, 2011).

  • Applications in Organic Solar Cells : It has applications in organic solar cells, as demonstrated by the use of amine-based, alcohol-soluble fullerenes incorporating derivatives of 3-Methyl-2-buten-1-amine for improved electron mobility (Lv, Lei, Zhu, Hirai, & Chen, 2014).

  • Synthesis of N-Methyl- and N-Alkylamines : Its derivatives are important in synthesizing N-methyl- and N-alkylamines, which are crucial in various life science molecules. New methods using earth-abundant metal-based catalysts for these syntheses have been explored (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

  • Enantioselective Synthesis : It's used in enantioselective synthesis methods, particularly in the synthesis of cyclic beta-amino alcohol derivatives (Lee, Shin, Kang, & Lee, 2007).

  • Aerosol Formation Studies : Its related compounds are studied for their role in aerosol formation, which is significant in understanding environmental impacts and atmospheric chemistry (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).

  • Lewis Acid-Catalyzed Reactions : The compound is involved in Lewis acid-catalyzed reactions, particularly in the ring-opening of activated cyclopropanes with amine nucleophiles (Lifchits & Charette, 2008).

Safety And Hazards

3-Methyl-2-buten-1-amine is classified as a dangerous substance. It is flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Recent research has focused on the microbial production of branched-chain higher alcohols (BCHAs) such as isopentanol (3-methyl-1-butanol; 3M1B) and isobutanol (2-methyl-1-propanol) as a response to the increasing severity of climate change . The development of microbial strains for the production of isopentanol in both conventional and non-conventional hosts is a promising future direction .

properties

IUPAC Name

3-methylbut-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-4-6/h3H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCBHFDNVFQUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160537
Record name 2-Buten-1-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-buten-1-amine

CAS RN

13822-06-5
Record name 2-Buten-1-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-2-en-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BB Snider, Y Ahn, SM O'Hare - Organic letters, 2001 - ACS Publications
… to give 14, selective reduction of 14 to amino alcohol 16 with LiBH 4 and MeOH, and guanidine introduction by formation of the cyanamide and reaction with 3-methyl-2-buten-1-amine …
Number of citations: 133 pubs.acs.org
U Jordis, F Grohmann, B Küenburg - Organic preparations and …, 1997 - Taylor & Francis
The structural motif of y, y-disubstituted allylamines is present in natural products such as the cytokinins zeatin (8e)'and N-(3-methy1-2-butenyl) adenine.* The structure also occurs in …
Number of citations: 11 www.tandfonline.com
LJ Tassoulas, LP Wackett - Available at SSRN 4557204 - papers.ssrn.com
Metformin is the first-line treatment for type-II diabetes, yet its mechanism of action is not fully understood. Recent studies suggest metformin’s interactions with gut microbiota are …
Number of citations: 0 papers.ssrn.com
A Shirai, O Miyata, N Tohnai, M Miyata… - The Journal of …, 2008 - ACS Publications
The asymmetric total synthesis of martinellic acid, the first pyrrolo[3,2-c]quinoline alkaloid found in nature, is described. Three key steps in our synthesis of (−)-martinellic acid are the Bu …
Number of citations: 75 pubs.acs.org
MV Bravo, JL Fernández, CG Adam… - …, 2019 - Wiley Online Library
The reactive behaviour of protic ionic liquids (PILs) has been shown to be governed not only by their chemical structures but also by their global compositions, which include the …

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